4-Fluoro-2-(morpholinomethyl)phenylboronic acid
Overview
Description
4-Fluoro-2-(morpholinomethyl)phenylboronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its unique properties and versatile applications. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a fluoro group and a morpholinomethyl group. The molecular structure of this compound allows it to participate in various chemical reactions, making it a valuable reagent in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-(morpholinomethyl)phenylboronic acid typically involves the following steps:
Formation of the Boronic Acid Group: The initial step involves the introduction of the boronic acid group to the phenyl ring. This can be achieved through various methods, including the reaction of phenylboronic acid with appropriate reagents.
Substitution with Fluoro Group: The fluoro group is introduced to the phenyl ring through electrophilic aromatic substitution reactions. Common reagents for this step include fluorinating agents such as N-fluorobenzenesulfonimide (NFSI).
Introduction of Morpholinomethyl Group: The morpholinomethyl group is introduced via nucleophilic substitution reactions. This step often involves the reaction of the fluoro-substituted phenylboronic acid with morpholine in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-(morpholinomethyl)phenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic acid group reacts with halides or triflates in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the boron atom.
Substitution Reactions: The fluoro and morpholinomethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Fluorinating Agents: Such as N-fluorobenzenesulfonimide for introducing the fluoro group.
Bases: Such as sodium hydroxide or potassium carbonate for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling typically results in the formation of biaryl compounds.
Scientific Research Applications
4-Fluoro-2-(morpholinomethyl)phenylboronic acid has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying biological processes involving boron.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-(morpholinomethyl)phenylboronic acid involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other nucleophiles, facilitating reactions such as cross-coupling. The fluoro and morpholinomethyl groups influence the reactivity and selectivity of the compound, making it a versatile reagent in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylboronic acid: Similar in structure but with a methoxy group instead of a fluoro group.
2-Fluoro-4-(morpholinomethyl)phenylboronic acid: A positional isomer with the fluoro and morpholinomethyl groups swapped.
Uniqueness
4-Fluoro-2-(morpholinomethyl)phenylboronic acid is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and selectivity in chemical reactions. The presence of both fluoro and morpholinomethyl groups enhances its utility in various synthetic applications compared to similar compounds.
Properties
IUPAC Name |
[4-fluoro-2-(morpholin-4-ylmethyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BFNO3/c13-10-1-2-11(12(15)16)9(7-10)8-14-3-5-17-6-4-14/h1-2,7,15-16H,3-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPYVXAYATXZDHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)F)CN2CCOCC2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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